molecular formula C16H18BrNO4 B2927462 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-97-4

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2927462
CAS No.: 329778-97-4
M. Wt: 368.227
InChI Key: OUOPRNABNAIKGP-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol: is an organic compound characterized by its brominated phenol structure with additional methoxy and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with 2-methoxyphenol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the 4-position.

    Formylation: The brominated product undergoes formylation using formaldehyde and a base such as sodium hydroxide to introduce the formyl group.

    Amination: The formylated intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a reducing agent like sodium borohydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to ensure consistent quality and yield. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro groups in the dimethoxyphenyl moiety can be reduced to amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol is used as a building block for synthesizing more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.

Biology

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The phenolic hydroxyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: Lacks the dimethoxyphenyl group, making it less versatile for further functionalization.

    2,4-Dimethoxyphenol: Lacks the bromine atom, reducing its reactivity in substitution reactions.

    4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}-6-methoxyphenol: Similar structure but with different substitution patterns on the phenyl ring, which can affect its reactivity and applications.

Uniqueness

4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol is unique due to the combination of its brominated phenol core and the dimethoxyphenyl group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

4-bromo-2-[(2,4-dimethoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO4/c1-20-12-4-5-13(14(8-12)21-2)18-9-10-6-11(17)7-15(22-3)16(10)19/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOPRNABNAIKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=C(C(=CC(=C2)Br)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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